6-Bromo-2-chloro-4-phenylquinazoline
Description
Evolution of Quinazoline (B50416) Synthesis: Historical Perspectives and Contemporary Advancements
The synthesis of the quinazoline core has evolved significantly since its inception, moving from classical, often harsh, methods to sophisticated, efficient, and environmentally benign modern techniques.
Early Methodologies for Quinazoline Core Construction
The history of quinazoline synthesis dates back to 1869 when Griess first prepared a derivative from anthranilic acid and cyanogen. nih.gov However, the parent quinazoline was not synthesized until 1903 by Gabriel. wikipedia.org Early and classical methods for constructing the quinazoline core often relied on the cyclization of readily available precursors, primarily anthranilic acid derivatives.
Key historical syntheses include:
Bischler Synthesis (1895): This method involves the decarboxylation of a 2-carboxy derivative to form the quinazoline ring. researchgate.net
Niementowski Quinazoline Synthesis (1895): One of the most common early methods, this reaction involves the thermal condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones). nih.govwikipedia.org These reactions typically required high temperatures and long reaction times. nih.gov A similar pathway has been proposed for the Niementowski quinoline (B57606) synthesis. wikipedia.org
These foundational methods, while groundbreaking for their time, often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope.
Modern Catalytic and Eco-Friendly Approaches in Quinazoline Synthesis
Contemporary advancements in synthetic organic chemistry have revolutionized the construction of the quinazoline scaffold, emphasizing efficiency, sustainability, and molecular diversity. These modern approaches often overcome the limitations of classical methods.
Transition-Metal Catalysis: The last few decades have seen a surge in the use of transition metals to catalyze the formation of quinazoline rings. frontiersin.orgnih.gov These methods offer milder reaction conditions, broader substrate compatibility, and higher yields. Various metals have been employed, each with unique advantages. mdpi.com
| Catalyst Type | Reactants | Key Advantages |
| Manganese (Mn) | 2-Aminobenzyl alcohols and primary amides | Earth-abundant, inexpensive, and less toxic. mdpi.com |
| Iron (Fe) | 2-Aminophenylmethanols and benzamides | Atom-economical, environmentally benign. researchgate.net |
| Cobalt (Co) | 2-Aminoaryl alcohols and nitriles | Mild, ligand-free conditions, wide substrate compatibility. nih.gov |
| Copper (Cu) | (2-Bromophenyl)methylamines and amidine hydrochlorides | Use of air as an oxidant, readily available substrates. mdpi.com |
Eco-Friendly and Green Approaches: In line with the principles of green chemistry, several eco-friendly methods have been developed. These techniques aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. frontiersin.org In quinazoline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. researchgate.netsci-hub.cat It has been successfully applied to classical reactions like the Niementowski synthesis and modern catalytic processes. nih.gov
Visible-Light Photocatalysis: This metal-free approach utilizes visible light and a photoredox organocatalyst for oxidative coupling reactions, offering a green and sustainable pathway to quinazolines. frontiersin.org
Ultrasound-Promoted Synthesis: Ultrasound assistance can facilitate reactions that traditionally require high temperatures and pressures, such as the Bischler cyclization, under milder conditions. nih.gov
For a compound like 6-Bromo-2-chloro-4-phenylquinazoline, these modern methods offer precise control over the introduction of substituents. For instance, a substituted 5-bromoanthranilic acid could serve as a precursor in a transition-metal-catalyzed reaction to build the core structure efficiently. nih.gov
Importance of the Quinazoline Heterocyclic Framework in Advanced Chemical Applications
The quinazoline framework is considered a "privileged scaffold" in chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets, making it a frequent component in the design of bioactive molecules. nih.govresearchgate.net The specific structure of this compound, with its multiple reactive sites and functional groups, exemplifies the utility of this scaffold.
Quinazolines as Privileged Scaffolds in Organic Synthesis
The quinazoline ring system is a valuable building block for constructing more complex molecules. The halogen atoms present in this compound are particularly useful as they provide synthetic handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions allow for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from a single, functionalized core. Polyhalogenated quinazolines are often the primary starting materials for creating polysubstituted fluorescent derivatives. researchgate.net
Quinazolines as Foundational Motifs in Medicinal Chemistry Research
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous natural alkaloids and clinically approved drugs. mdpi.comnih.gov Quinazoline derivatives exhibit a vast array of pharmacological activities. nih.gov
| Biological Activity | Description |
| Anticancer | Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are based on the quinazoline scaffold. nih.gov They often function as kinase inhibitors. nih.gov |
| Anti-tubercular | The quinazoline core has been explored as a potent scaffold for developing new treatments against tuberculosis. mdpi.com |
| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains. mdpi.com |
| Anti-inflammatory | Certain quinazoline-based molecules exhibit significant anti-inflammatory properties. mdpi.com |
The presence of a halogen at the 6-position of the quinazoline ring, as in this compound, has been specifically noted to enhance anticancer effects. nih.gov Studies on various 6-bromoquinazoline (B49647) derivatives have demonstrated potent cytotoxic activity against cancer cell lines, with some compounds showing greater potency than existing drugs like cisplatin. nih.gov
Quinazolines in the Development of Functional Materials
Beyond medicine, quinazoline derivatives are increasingly being utilized in materials science due to their unique photophysical properties. nih.gov Their rigid, planar structure and extended π-conjugated system make them suitable for applications in optoelectronics. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Quinazoline-based molecules have been developed as thermally activated delayed fluorescence (TADF) emitters. rsc.org These materials can achieve very high external quantum efficiencies, making them competitive for use in high-performance displays and lighting. rsc.orgresearchgate.net Fluorene-bridged quinazoline derivatives, for example, have been used to create efficient blue OLEDs. nih.gov
Chemosensors: The quinazoline framework can be incorporated into molecules designed to detect specific metal ions. tandfonline.com These fluorescent chemosensors can exhibit high sensitivity and selectivity for ions like Fe(III), Cu(II), Hg(II), and Cd(II), making them useful for environmental and biological analysis. tandfonline.comscielo.org.mx The interaction with the metal ion often results in a detectable change in color or fluorescence. researchgate.net
The specific substitution pattern of this compound could be tailored through synthetic modifications to tune its electronic properties, making it a candidate for incorporation into such functional materials.
Introduction of this compound: Contextualization within Substituted Quinazoline Research
Within the extensive family of quinazoline derivatives, this compound emerges as a compound of significant interest for chemical research. Its structure is characterized by a precise arrangement of functional groups: a bromine atom at the 6-position, a chlorine atom at the 2-position, and a phenyl group at the 4-position of the quinazoline core. This specific substitution pattern is not arbitrary and is designed to impart particular chemical reactivity and potential biological activity to the molecule.
While detailed, peer-reviewed research focusing exclusively on the synthesis, properties, and applications of this compound is not extensively available in the public domain, its chemical identity is established.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₈BrClN₂ |
| Molecular Weight | 319.58 g/mol |
| Appearance | Pale yellow solid |
Note: Data is based on information from chemical suppliers and databases, as specific experimental research data is limited.
The strategic placement of the bromo, chloro, and phenyl groups on the quinazoline scaffold is guided by established principles in medicinal chemistry and chemical synthesis:
The 6-Bromo Substitution: The presence of a bromine atom at the 6-position of the quinazoline ring is known to enhance the biological activity of certain derivatives. nih.gov Halogenation at this position can influence the electronic properties of the entire ring system and provide a site for further chemical modification through cross-coupling reactions.
The 2-Chloro Substitution: A chlorine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups to create a library of new compounds with potentially improved properties. This position is a key site for derivatization in the synthesis of many biologically active quinazolines.
The 4-Phenyl Substitution: The introduction of a phenyl group at the 4-position can contribute to the molecule's steric bulk and lipophilicity. This can influence its binding affinity and selectivity for specific biological targets. The phenyl ring can also engage in pi-stacking interactions, which are crucial for molecular recognition processes.
The investigation of this compound is relevant due to its potential as a versatile intermediate in the synthesis of more complex molecules with tailored properties. The combination of two different halogen atoms at reactive positions (2 and 6) and a phenyl group offers a platform for sequential and site-selective chemical modifications.
The primary relevance of this compound lies in its potential as a building block for:
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anticancer agents, or other therapeutic molecules. The quinazoline core is a well-established pharmacophore, and the specific substitution pattern of this compound could lead to new derivatives with unique biological profiles.
Materials Science: As a precursor for the development of novel organic materials with specific electronic or photophysical properties. The extended aromatic system and the presence of heavy atoms could be advantageous for applications in organic electronics or as components in functional polymers.
Due to the limited availability of dedicated research on this compound, a comprehensive understanding of its specific reactivity, biological activity, and material properties awaits further experimental investigation. The data presented in this article is based on the foundational principles of quinazoline chemistry and the known roles of its constituent functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZRLJQCFZAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364869 | |
| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-57-1 | |
| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64820-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Bromo 2 Chloro 4 Phenylquinazoline and Its Precursors
Synthesis of Halogenated Anthranilamide Intermediates
The initial and critical phase in the synthesis of the target quinazoline (B50416) is the preparation of halogenated anthranilamides. The precise placement of halogen atoms on the anthranilamide core is fundamental to the final structure.
Regioselective Bromination Strategies for Anthranilamides
Achieving regioselective bromination of anthranilamides, specifically to produce 5-bromo-2-aminobenzamide, is a key step. Direct bromination can result in a mixture of products, thus requiring controlled conditions. A common and effective method involves reacting anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 5-bromoanthranilic acid. nih.gov This intermediate is then further processed to the corresponding anthranilamide. The use of NBS provides a reliable way to introduce bromine at the desired position. nih.gov Alternative strategies may involve protecting groups to direct the bromination, though this adds extra steps to the synthesis.
Table 1: Reagents for Regioselective Bromination
| Reagent | Substrate | Solvent | Product |
|---|
Iodination Protocols for Complementary Halogenated Precursors
While the primary focus is on bromo-substituted quinazolines, the synthesis of iodo-analogues provides valuable insights into halogenation techniques. Iodination can be accomplished using reagents like N-iodosuccinimide (NIS) in acetic acid. researchgate.net This method allows for the preparation of 5-iodo-2-aminobenzamide, a precursor for 6-iodo-quinazolinones. Molecular iodine is also utilized in some oxidative coupling reactions to form quinazolinones. nih.gov
Table 2: Reagents for Iodination
| Reagent | Substrate | Solvent | Product |
|---|
Cyclocondensation and Dehydrogenation Approaches to Halogenated Quinazolin-4(3H)-ones
The formation of the quinazolinone ring system is a crucial transformation. This is generally achieved by the cyclocondensation of a halogenated anthranilamide with a carbonyl compound, which is then followed by an oxidative dehydrogenation step.
Reaction of Halogenated Anthranilamides with Carbonyl Precursors
The cyclocondensation of 2-aminobenzamides with aldehydes is a fundamental method for constructing the quinazolinone skeleton. researchgate.net For the synthesis of 6-bromo-4-phenylquinazolin-4(3H)-one, 5-bromoanthranilamide is reacted with benzaldehyde. This reaction can be catalyzed by acids like p-toluenesulfonic acid. organic-chemistry.org The initial product of this condensation is a 2,3-dihydroquinazolin-4(1H)-one intermediate. researchgate.net
Table 3: Catalysts for Cyclocondensation
| Catalyst | Reactants | Solvent |
|---|
Oxidative Dehydrogenation Techniques for Quinazolinone Formation
The dihydroquinazolinone intermediate must be oxidized to form the aromatic quinazolin-4(3H)-one. beilstein-journals.orgnih.gov A variety of oxidizing agents can be employed for this purpose. researchgate.net Phenyliodine diacetate (PIDA) has been shown to be an effective oxidant for this transformation. organic-chemistry.org Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and iodine have also been used. organic-chemistry.orgresearchgate.net The choice of oxidant is crucial for achieving high yields and avoiding side reactions.
Table 4: Oxidizing Agents for Dehydrogenation
| Oxidizing Agent | Substrate |
|---|---|
| Phenyliodine diacetate (PIDA) | Dihydroquinazolinones |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dihydroquinazolinones |
Chlorination Protocols for the Transformation of Quinazolin-4(3H)-ones to 4-Chloroquinazolines
The final step in the synthesis of the target compound involves the chlorination of the precursor, 6-bromo-4-phenylquinazolin-4(3H)-one. This transformation introduces a chlorine atom at the 4-position of the quinazoline ring, which is a key reactive site for further functionalization.
A standard and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). atlantis-press.com The reaction is often carried out at reflux temperature. In some cases, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.com Another common chlorinating agent is thionyl chloride (SOCl₂).
Table 5: Chlorinating Agents for Quinazolin-4(3H)-ones
| Chlorinating Agent | Additive | Typical Condition |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline or DMF (catalytic) | Reflux |
These advanced synthetic methodologies provide a robust framework for the preparation of 6-Bromo-2-chloro-4-phenylquinazoline and its essential precursors, allowing for efficient and controlled synthesis of this important chemical compound.
Reagent Systems for Selective Chlorination at the 4-Position
The conversion of the keto group at the 4-position of the quinazolinone ring to a chloro substituent is a pivotal step in the synthesis of this compound. Several reagent systems have been effectively employed for this transformation, with phosphorus-based reagents being the most prominent.
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of 4(3H)-quinazolinones. The reaction typically involves heating the quinazolinone precursor with an excess of POCl₃. In many instances, the addition of a tertiary amine, such as triethylamine (B128534), is beneficial. The base can facilitate the reaction by neutralizing the hydrogen chloride byproduct. Another common approach involves the combined use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This mixture can enhance the reactivity and drive the chlorination to completion.
An alternative phosphorus-based reagent that has been successfully utilized is trichlorophosphate. In a documented synthesis of a similar compound, 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline, the corresponding quinazolinone was refluxed with trichlorophosphate in the presence of triethylamine for 5 hours, resulting in a high yield. mdpi.com
The general mechanism for chlorination with POCl₃ is understood to proceed in two distinct stages. The initial step involves the phosphorylation of the quinazolinone at the oxygen or nitrogen atom, which occurs readily under basic conditions at temperatures below 25 °C. This is followed by a clean conversion to the corresponding chloroquinazoline upon heating to temperatures between 70-90 °C.
Below is a table summarizing common reagent systems for the chlorination of the 4-position of quinazolinones.
| Reagent System | Typical Conditions | Notes |
| Phosphorus oxychloride (POCl₃) | Reflux | Often used in excess as both reagent and solvent. |
| POCl₃ / Triethylamine | Reflux | The base neutralizes HCl byproduct. |
| POCl₃ / Phosphorus pentachloride (PCl₅) | Heating | Can provide higher reactivity for less reactive substrates. |
| Trichlorophosphate / Triethylamine | Reflux | Demonstrated high yield in a similar synthesis. mdpi.com |
Optimization of Reaction Conditions for High-Yield Production
Achieving a high yield of this compound necessitates careful optimization of the reaction conditions for the chlorination step. Key parameters that influence the efficiency of the conversion include temperature, reaction time, and the stoichiometry of the reagents.
A study on the chlorination of 4-quinazolones using POCl₃ revealed that a two-stage temperature profile can significantly improve the outcome. The initial phosphorylation reaction proceeds cleanly at lower temperatures (below 25 °C) in the presence of a base. This is followed by heating the reaction mixture to 70-90 °C to facilitate the conversion of the phosphorylated intermediates to the final chloroquinazoline product. This temperature-controlled approach helps to suppress the formation of undesired byproducts.
For the synthesis of the analogous 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline, a reaction time of 5 hours under reflux conditions with trichlorophosphate and triethylamine was reported to afford a 91% yield. mdpi.com This suggests that a similar reaction time and temperature could be a good starting point for the optimization of the synthesis of this compound.
The stoichiometry of the chlorinating agent is another critical factor. A minimum of one molar equivalent of POCl₃ is generally required for the efficient conversion of the phosphorylated intermediates to the final product. Using a significant excess of POCl₃, which can also serve as the solvent, is a common practice to ensure the reaction goes to completion.
The table below outlines key parameters for the optimization of the chlorination reaction.
| Parameter | Condition | Rationale |
| Temperature | Initial low temperature (e.g., <25 °C) followed by heating (e.g., 70-90 °C) | Allows for clean formation of phosphorylated intermediates before conversion to the final product. |
| Reaction Time | Typically several hours (e.g., 3-6 hours) | Sufficient time is needed for the reaction to proceed to completion. Monitoring by techniques like TLC is crucial. |
| Reagent Stoichiometry | Excess chlorinating agent (e.g., POCl₃) | Drives the reaction to completion. |
| Base | Presence of a non-nucleophilic base (e.g., triethylamine) | Neutralizes acidic byproducts and can facilitate the reaction. |
| Solvent | Often the chlorinating agent itself (e.g., neat POCl₃) or a high-boiling inert solvent | Provides a suitable reaction medium at elevated temperatures. |
Metal-Catalyzed and Tandem Reaction Strategies for the Quinazoline Core
The construction of the fundamental 6-bromo-4-phenylquinazoline (B5358826) skeleton can be achieved through modern synthetic methods that offer advantages in terms of efficiency and atom economy. These include transition metal-mediated cyclization reactions and multi-component, one-pot synthetic sequences.
Transition Metal-Mediated Cyclization Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives. mdpi.comnih.gov Various metals, including palladium, copper, iron, cobalt, and manganese, have been employed to catalyze the formation of the quinazoline ring system. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized in the synthesis of substituted quinazolines. For instance, a 6-bromo-2-phenylquinazoline (B8801301) derivative has been synthesized via a Suzuki cross-coupling reaction, demonstrating the utility of this method for introducing substituents onto the quinazoline core. mdpi.com
Acceptorless dehydrogenative coupling (ADC) is another elegant strategy that has been developed for quinazoline synthesis, often employing earth-abundant metals like cobalt and manganese. nih.gov These reactions typically involve the condensation of a 2-aminobenzylamine or a 2-aminobenzyl alcohol with an amine, amide, or nitrile, with the liberation of hydrogen gas as the only byproduct. While specific examples for the direct synthesis of 6-bromo-4-phenylquinazoline via this method are not extensively documented, the general applicability of ADC suggests its potential for this purpose by using appropriately substituted starting materials.
The following table provides examples of transition metals used in quinazoline synthesis.
| Transition Metal | Catalytic Reaction Type | Precursors |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki) | Bromo-substituted quinazolines and boronic acids. mdpi.com |
| Copper (Cu) | Tandem reactions | 1-(2-bromophenyl)-methanamines and amidines. mdpi.com |
| Iron (Fe) | Oxidative cyclization | 2-aminobenzylamines and amines. mdpi.com |
| Cobalt (Co) | Acceptorless Dehydrogenative Coupling (ADC) | 2-aminoaryl alcohols and nitriles. nih.gov |
| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | 2-aminobenzyl alcohols and primary amides. nih.gov |
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and increased efficiency by combining multiple reaction steps into a single procedure. Several MCRs have been developed for the synthesis of the quinazoline core.
A common approach involves the one-pot, three-component reaction of a 2-aminoaryl ketone, an aldehyde or orthoester, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). For the synthesis of a 6-bromo-4-phenylquinazoline derivative, 2-amino-5-bromobenzophenone (B122471) would be a logical starting material, which could be condensed with an appropriate orthoester and ammonium acetate.
While a direct one-pot synthesis of this compound has not been specifically detailed in the reviewed literature, the synthesis of the 6-bromo-2-phenylquinazolin-4(3H)-one precursor can be envisioned through such a multi-component strategy. This precursor could then be subjected to the chlorination methods described in section 2.3.1.
The table below outlines a potential multi-component approach to the precursor of the target compound.
| Starting Materials | Reagents | Product |
| 2-Amino-5-bromobenzophenone | Orthoester, Ammonium Acetate | 6-Bromo-4-phenylquinazolin-2(1H)-one (precursor to 6-Bromo-2-phenylquinazolin-4(3H)-one) |
Reactivity and Derivatization Pathways of 6 Bromo 2 Chloro 4 Phenylquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution on the 6-bromo-2-chloro-4-phenylquinazoline backbone is dictated by the electronic properties of the heterocyclic ring system. The nitrogen atoms within the pyrimidine (B1678525) ring act as strong electron-withdrawing groups, which activates the attached halogen atoms towards nucleophilic attack. This activation is a critical factor that enables the displacement of halide ions by a variety of nucleophiles.
Differential Reactivity of Halogen Atoms
In the structure of this compound, the chlorine atom is located at the C2 position of the pyrimidine ring, while the bromine atom is at the C6 position of the fused benzene (B151609) ring. The chlorine at C2 is significantly more activated towards nucleophilic aromatic substitution (SNAr) compared to the bromine at C6. This enhanced reactivity is due to the C2 position being directly flanked by two electron-withdrawing nitrogen atoms (an amidine system), which effectively stabilize the negative charge of the Meisenheimer complex formed as an intermediate during the substitution reaction.
Conversely, the bromine atom at the C6 position is on the carbocyclic ring and is less activated towards SNAr. Its reactivity is more comparable to that of a standard aryl bromide. This significant difference in reactivity allows for selective substitution reactions. Under controlled, mild conditions, a nucleophile will preferentially displace the chlorine atom at the C2 position, leaving the bromine atom at C6 intact for subsequent transformations, such as cross-coupling reactions. It is important to note that the C4 position is substituted with a phenyl group and therefore does not participate in these nucleophilic substitution reactions.
Reactivity of the Bromine Atom at C6 Position
The bromine atom at the C6 position is generally unreactive under typical SNAr conditions that are effective for substituting the C2-chloro group. The electronic influence of the pyrimidine ring on the C6 position is not sufficient to facilitate classical SNAr. However, this C6-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway involving oxidative addition to a metal center. This differential reactivity is a cornerstone of the synthetic utility of this scaffold, enabling stepwise and regioselective functionalization.
Amination Reactions for 4-Anilinoquinazoline (B1210976) Derivatives
While the target molecule is this compound, the synthesis of anilinoquinazoline (B1252766) derivatives is a widely studied area. By analogy, the C2-chloro position of the target compound can undergo amination to yield 2-anilinoquinazoline derivatives. These reactions typically involve heating the chloroquinazoline substrate with a substituted aniline (B41778) in a suitable solvent, such as isopropanol (B130326) or THF, often with microwave assistance to accelerate the reaction. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient C2 carbon, followed by the elimination of hydrogen chloride. This methodology is compatible with a wide range of anilines bearing both electron-donating and electron-withdrawing groups.
| Entry | Aniline Nucleophile | Solvent | Conditions | Yield (%) |
| 1 | N-methylaniline | THF/H₂O | Microwave, 100 °C, 20 min | ~87% |
| 2 | o-toluidine | THF/H₂O | Microwave, 120 °C, 2 h | ~74% |
| 3 | 2-fluoroaniline | THF/H₂O | Microwave, 120 °C, 40 min | ~60% |
| This table presents representative conditions for N-arylation on analogous 4-chloroquinazoline (B184009) systems, which are expected to be applicable to the C2 position of this compound. |
Reactions with Various Nucleophiles (e.g., Thiols, Alkoxides)
The activated C2-chloro group of this compound is also susceptible to substitution by other nucleophiles, such as thiols and alkoxides. Thiols, particularly in the form of their more nucleophilic thiolate anions (generated by using a base like sodium hydride or potassium carbonate), can readily displace the C2-chloride to form 2-thioether derivatives. Similarly, alkoxides (e.g., sodium methoxide, sodium ethoxide) can react to produce the corresponding 2-alkoxyquinazolines. These reactions are typically conducted in polar aprotic solvents like DMF or DMSO. The resulting thioether and ether derivatives serve as important intermediates for further synthetic elaborations.
| Nucleophile | Reagent | Base | Solvent | Product Type |
| Thiol | R-SH | K₂CO₃ | DMF | 2-(Alkyl/Aryl)thio-quinazoline |
| Alkoxide | R-OH | NaH | THF/DMF | 2-Alkoxyquinazoline |
| General reaction conditions for the substitution of chloroquinazolines with thiols and alkoxides. |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom at the C6 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. The C6-Br bond of this compound is well-suited for this transformation. The general reactivity trend for halogens in palladium-catalyzed coupling is I > Br > Cl, meaning the C6-Br bond will react selectively over the C2-Cl bond under appropriate Suzuki-Miyaura conditions.
This selective reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C6 position. The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene. The choice of ligand and base is crucial for achieving high yields and functional group tolerance. This selective C-C bond formation at the C6 position, while preserving the C2-chloro for subsequent SNAr reactions, highlights the synthetic versatility of the this compound building block.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |
| Representative conditions for Suzuki-Miyaura coupling reactions on aryl bromides. |
Sonogashira Cross-Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.govmasterorganicchemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. google.com In the context of this compound, the two halogen atoms present distinct reactivities, offering potential for selective alkynylation.
Research on related dihalogenated quinazolines, such as 6-bromo-2,4-dichloroquinazoline (B10380), has shown that the C4-Cl bond is highly reactive towards metal-catalyzed cross-coupling reactions. nih.gov However, the Sonogashira reaction generally displays a higher reactivity for aryl bromides and iodides over aryl chlorides. This preferential reactivity suggests that the C(sp²)–C(sp) bond formation would likely occur at the C6-bromo position of this compound, leaving the C2-chloro position intact for subsequent functionalization. This selectivity is crucial for the stepwise synthesis of complex polysubstituted quinazoline (B50416) derivatives.
The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a copper(I) salt (e.g., CuI), and a base such as a tertiary amine, which also serves as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues related to the formation of alkyne homocoupling byproducts. quora.com
Table 1: Representative Conditions for Sonogashira Cross-Coupling of Aryl Bromides
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |
| Temperature | Room Temperature to 100 °C |
Stille and Kumada Cross-Coupling Reactions
Stille and Kumada cross-coupling reactions are fundamental tools for creating C(sp²)–C(sp²) bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups onto the quinazoline scaffold.
The Stille reaction utilizes an organotin reagent (organostannane) and is catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. For this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited. The C6-Br bond is expected to be significantly more reactive than the C2-Cl bond under typical Stille conditions, allowing for selective arylation or vinylation at the C6 position.
The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgquimicaorganica.org While highly effective, the utility of Kumada coupling can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. quimicaorganica.org In the case of this compound, selective coupling at the C6-bromo position is anticipated due to the greater reactivity of C-Br bonds compared to C-Cl bonds in such catalytic cycles. chegg.com
Table 2: Comparison of Stille and Kumada Coupling Conditions
| Feature | Stille Coupling | Kumada Coupling |
|---|---|---|
| Organometallic Reagent | Organostannane (R-SnBu₃) | Grignard Reagent (R-MgX) |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | NiCl₂(dppe), Pd(PPh₃)₄ |
| Solvent | Toluene, DMF, Dioxane | THF, Diethyl ether |
| Additives | LiCl (often used) | None typically required |
| Functional Group Tolerance | High | Moderate |
Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving an aryl halide and an amine. scispace.comfrontiersin.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. For this compound, this methodology allows for the selective introduction of primary or secondary amines.
Studies on the closely related substrate 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective Buchwald-Hartwig amination at the aryl bromide position is achievable in the presence of a heteroaryl chloride. wikipedia.org By carefully selecting the palladium catalyst, ligand, and reaction conditions, the more reactive C6-Br bond can be targeted, yielding 6-amino-2-chloro-4-phenylquinazoline derivatives. The less reactive C2-Cl bond remains available for further diversification, such as a second amination or other cross-coupling reactions. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity and selectivity. libretexts.org
Table 3: Optimized Conditions for Selective Buchwald-Hartwig Amination (based on 6-bromo-2-chloroquinoline analogue)
| Parameter | Conditions |
|---|---|
| Catalyst | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) |
| Ligand | X-Phos, BINAP |
| Base | Cs₂CO₃, NaOtBu |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
Palladium-Catalyzed Cyanation Strategies
Palladium-catalyzed cyanation transforms aryl halides into aryl nitriles, which are valuable intermediates in organic synthesis, readily convertible to carboxylic acids, amides, or amines. Various cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being common choices due to their lower toxicity compared to alkali metal cyanides. chim.itresearchgate.netlibretexts.org
For this compound, cyanation can be directed to either the C6 or C2 position. The C-Br bond is generally more susceptible to oxidative addition to palladium(0) than the C-Cl bond, suggesting that selective cyanation at the C6 position is feasible under controlled conditions. The reaction typically requires a palladium catalyst, a suitable ligand, and a base in a polar aprotic solvent like DMF or DMAc at elevated temperatures. libretexts.org
Table 4: Common Reagents for Palladium-Catalyzed Cyanation
| Cyanide Source | Typical Catalyst System | Advantages |
|---|---|---|
| K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand (e.g., dppf) | Low toxicity, inexpensive |
| Zn(CN)₂ | Pd₂(dba)₃ / Ligand (e.g., X-Phos) | Milder conditions, good for sensitive substrates researchgate.net |
Regioselectivity in Cross-Coupling: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of its three potential reaction sites: the C2-chloro, C4-phenyl, and C6-bromo positions. For cross-coupling reactions, the focus is on the two carbon-halogen bonds. The reactivity order of these sites allows for predictable, sequential functionalization.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl. Based on this trend, the C6-bromo position is significantly more reactive than the C2-chloro position. This allows for a wide range of cross-coupling reactions—including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination—to be performed selectively at C6 while preserving the C2-Cl bond. wikipedia.org
Conversely, the C4 position in related 2,4-dihaloquinazolines is known to be the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SₙAr) and certain cross-coupling reactions. nih.govmdpi.com While the C4 position in the target molecule is occupied by a phenyl group, the C2-Cl bond is still considerably less reactive than the C6-Br bond in most palladium-catalyzed transformations. This hierarchy enables a modular approach to synthesis, where the C6 position is first modified via a C-Br selective reaction, followed by a subsequent, typically more forcing, reaction at the C2 position.
Table 5: Summary of Halogen Reactivity for Selective Functionalization
| Position | Halogen | Relative Reactivity in Pd Cross-Coupling | Preferred Reactions |
|---|---|---|---|
| C6 | Bromine | High | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, Cyanation |
Electrophilic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution on the quinazoline ring system itself is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which deactivates the entire fused system towards electrophiles. wikipedia.org The benzene portion of the quinazoline core is more susceptible to attack than the pyrimidine portion, with theoretical calculations and experimental results on the parent quinazoline showing an order of reactivity of 8 > 6 > 5 > 7. scispace.comnih.gov However, in this compound, the presence of the C4-phenyl group provides a more electron-rich, alternative site for electrophilic attack.
Nitration Studies and Regioselectivity
Specific experimental studies on the nitration of this compound are not extensively documented in the surveyed literature. However, the regiochemical outcome can be predicted based on established principles of electrophilic aromatic substitution.
The quinazoline moiety is strongly electron-withdrawing. When attached to the C4-phenyl ring, the "6-bromo-2-chloro-quinazolin-4-yl" group acts as a deactivating substituent. Deactivating groups, with the exception of halogens, direct incoming electrophiles to the meta positions of the benzene ring. libretexts.org This is because the ortho and para positions are significantly destabilized in the cationic intermediate (arenium ion) formed during the reaction.
Therefore, upon treatment with a standard nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid), electrophilic attack by the nitronium ion (NO₂⁺) is expected to occur preferentially at the meta positions (C3' and C5') of the 4-phenyl ring. Attack on the deactivated quinazoline core is considered a less likely pathway.
Other Aromatic Electrophilic Modifications under Forcing Conditions
While the quinazoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms, modifications can be achieved under forcing conditions. For this compound, electrophilic attack is anticipated to occur on the carbocyclic ring, as the heterocyclic pyrimidine ring is more deactivated. The existing bromo and phenyl substituents, along with the fused benzene ring, will direct incoming electrophiles.
Nitration: The introduction of a nitro group onto the quinazoline nucleus typically requires aggressive conditions, such as the use of a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) at elevated temperatures. For quinazoline itself, nitration has been reported to yield 6-nitroquinazoline (B1619102) nih.gov. In the case of this compound, the directing effects of the existing substituents must be considered. The bromo group at position 6 is a deactivating ortho-, para-director. However, the positions ortho to the bromine (5 and 7) are electronically distinct. Position 5 is also influenced by the phenyl group at position 4, while position 7 is adjacent to the nitrogen at position 8. It is plausible that nitration under harsh conditions could lead to the introduction of a nitro group at position 8, as observed in some quinazoline derivatives, or potentially at position 5. It has been noted in the broader quinazoline literature that introducing a second nitro group into an already nitrated quinazoline ring is challenging and necessitates forcing conditions, such as an excess of the nitrating mixture and heating to 90-100 °C.
Sulfonation: Aromatic sulfonation is another electrophilic substitution that can be carried out on the quinazoline ring, typically using fuming sulfuric acid (H₂SO₄·SO₃). This reaction is known to be reversible. Under concentrated acidic conditions, sulfonation occurs, while treatment with dilute hot aqueous acid can result in desulfonation. This reversibility can be strategically employed in organic synthesis to introduce a temporary protecting group, directing subsequent substitutions to other positions. For this compound, sulfonation would be expected to occur on the benzo portion of the quinazoline core, with the position of substitution influenced by the existing bromo group.
The following table summarizes the potential outcomes of electrophilic substitution on this compound under forcing conditions, based on general principles of aromatic reactivity.
| Reaction | Reagents | Potential Product(s) | Conditions |
| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-2-chloro-8-nitro-4-phenylquinazoline | Forcing (e.g., elevated temperature) |
| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid | Forcing |
Oxidation and Reduction Chemistry of the Quinazoline Core
The quinazoline core of this compound is susceptible to both reduction and oxidation reactions, which can selectively modify the heterocyclic ring system or its substituents.
Catalytic Hydrogenation of the Quinazoline System
Catalytic hydrogenation of quinazolines typically results in the reduction of the pyrimidine ring. The specific outcome is dependent on the catalyst, solvent, and reaction conditions. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.
For this compound, catalytic hydrogenation presents the possibility of several transformations: reduction of the quinazoline double bonds, and hydrodehalogenation (cleavage of the C-Cl and C-Br bonds). The relative reactivity of these sites is a key consideration. In many cases, the C-Cl and C-Br bonds are susceptible to reduction under catalytic hydrogenation conditions, particularly with palladium catalysts.
A potential sequential reduction pathway could involve the initial hydrogenation of the 3,4-double bond to yield a 3,4-dihydroquinazoline, followed by further reduction of the heterocyclic ring. Concurrently, hydrodehalogenation could occur, leading to the removal of the chloro and bromo substituents. Selective hydrogenation of the quinazoline core without affecting the halogen substituents would likely require carefully chosen catalysts and conditions, possibly using poisoned catalysts to mitigate hydrodehalogenation.
Raney nickel is another effective catalyst for the hydrogenation of nitrogen-containing heterocycles. It is a highly active catalyst and can be used under various temperatures and pressures. The use of Raney nickel could also lead to the reduction of the quinazoline ring and potential dehalogenation.
The table below outlines plausible products from the catalytic hydrogenation of this compound under different hypothetical conditions.
| Catalyst | Conditions | Potential Major Product |
| Pd/C | H₂, mild conditions | 6-Bromo-2-chloro-4-phenyl-1,2,3,4-tetrahydroquinazoline |
| Pd/C | H₂, forcing conditions | 4-Phenyl-1,2,3,4-tetrahydroquinazoline |
| Raney Ni | H₂, various conditions | 4-Phenyl-1,2,3,4-tetrahydroquinazoline |
Selective Oxidation of Peripheral Substituents
The oxidation of this compound can be directed towards the nitrogen atoms of the quinazoline core or the peripheral phenyl substituent, depending on the oxidizing agent and reaction conditions.
N-Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. This reaction is typically carried out using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). For quinazolines, oxidation can potentially occur at the N1 or N3 position. The electronic environment around these nitrogen atoms, influenced by the substituents, will affect the site of oxidation. The formation of quinazoline-3-oxides is a common transformation. However, direct N-oxidation of the quinazoline scaffold can sometimes be complicated by a lack of selectivity and the potential for ring cleavage under strong oxidizing conditions.
Oxidation of the Phenyl Group: The phenyl group at the 4-position is generally stable to oxidation under mild conditions. However, under more vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), degradation of the phenyl ring could occur, potentially leading to the formation of a carboxylic acid at the 4-position of the quinazoline ring, although this would likely require harsh conditions that might also affect other parts of the molecule. More controlled oxidation might be possible if the phenyl group were substituted with an activating group, but in its unsubstituted form, it is relatively robust.
There is limited specific information on the selective oxidation of the bromo substituent under typical conditions, as it is generally unreactive towards oxidation.
The following table provides a summary of potential oxidation products.
| Oxidizing Agent | Potential Product |
| m-CPBA | This compound N-oxide |
| Strong Oxidants (e.g., KMnO₄) | 6-Bromo-2-chloroquinazoline-4-carboxylic acid |
Investigation of Structure Activity Relationship Sar in 6 Bromo 2 Chloro 4 Phenylquinazoline Derivatives
Impact of Substituents at Position 2 (e.g., Phenyl Group) on Activity Profiles
Substitutions at the C2 position of the quinazoline (B50416) ring are known to be crucial for influencing the pharmacological efficacy of the resulting compounds. researchgate.net The nature of the substituent at this position can significantly alter the molecule's interaction with biological targets.
Research indicates that placing small lipophilic groups at the C2 position can increase activity. nih.gov For instance, the presence of a phenyl group at position 2 has been a feature of compounds investigated for anticancer properties. researchgate.net In the development of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives as PARP-1 inhibitors, a phenyl substituent at the C2 position of the tricyclic system resulted in submicromolar inhibitors. nih.gov Furthermore, the introduction of polar amides at this same position led to the discovery of even more potent nanomolar inhibitors. nih.gov
Varying the groups at the C2 position has been a common strategy to explore SAR. Studies have shown that incorporating methyl, amine, or thiol groups at position 2 is essential for antimicrobial activities. nih.gov In one study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized, where the thiol group at position 2 served as an anchor for introducing various aliphatic and aromatic linkers. nih.gov This modification strategy highlighted that the substitutions on the thiol group significantly affected the anticancer activities of the compounds. nih.gov
The table below summarizes the impact of different substituents at the C2 position on the biological activity of quinazoline derivatives.
| C2 Substituent | Observed Effect on Activity | Target/Activity | Reference |
| Phenyl Group | Provided submicromolar inhibitors | PARP-1 Inhibition | nih.gov |
| Polar Amides | Led to potent nanomolar inhibitors | PARP-1 Inhibition | nih.gov |
| Thioalkyl Fragment | Increased activity | General Biological Activity | nih.gov |
| Small Lipophilic Groups | May increase activity | Tubulin Polymerization Inhibition | nih.gov |
| Methyl, Amine, or Thiol Groups | Essential for activity | Antimicrobial | nih.gov |
| Substituted Phenyl/Naphthyl Ring | Modulated antiproliferative activity | Anticancer | nih.govmdpi.com |
Significance of Halogenation at Positions 4 and 6 on Biological Recognition
Halogenation is a key tool in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. In the 6-bromo-2-chloro-4-phenylquinazoline scaffold, the halogens at C4 and C6 play distinct and critical roles. The presence of halogen atoms on the quinazoline ring, specifically at positions 6 and 8, has been found to increase antitumor and antimicrobial activity. nih.govnih.gov
The bromine atom at the C6 position has been consistently associated with enhanced biological activity. SAR studies have revealed that a single substitution at the sixth position of phenyl quinazolinone derivatives is often beneficial for increasing antitumor activities. researchgate.net This has been observed in various contexts, including the development of tubulin polymerization inhibitors, where an electron-releasing fragment at the C6 position was found to enhance activity. nih.gov
In a study focusing on novel 6-bromo-quinazoline derivatives, the presence of the bromine atom was a core feature of the designed anticancer agents. nih.gov The synthesis of 6-bromo, 2-phenyl-3-amino, quinazolin-4-one was a key step in creating a series of compounds screened for anticancer and antibacterial activity. researchgate.net The combination of the C6-bromo substituent with other modifications, such as the introduction of a 4-anilino group, has been explored to develop potent enzyme inhibitors. nih.gov For example, quinazoline derivatives featuring an alkyl-thiobenzothiazole side chain at the 6-position demonstrated significant biological activities. nih.gov
The chlorine atom at the C4 position of the this compound scaffold is a pivotal feature that primarily influences the compound's chemical reactivity. This position is highly susceptible to nucleophilic substitution, making the chloro group an excellent leaving group for the synthesis of a wide array of 4-substituted quinazoline derivatives.
This reactivity is frequently exploited to introduce pharmacologically important moieties, such as the anilino group, leading to the well-known class of 4-anilinoquinazoline (B1210976) inhibitors of epidermal growth factor receptor (EGFR). nih.govnih.gov The synthesis of these potent anticancer agents often begins with a 4-chloroquinazoline (B184009) intermediate. The chlorine atom itself contributes to the unique electronic environment of the molecule, which can influence its binding to biological targets. However, its principal role in SAR studies is that of a synthetic handle, enabling the diversification of the quinazoline scaffold at the C4 position to probe interactions with target proteins and optimize activity.
Effects of Introducing Diverse Heterocyclic Moieties and Bulky Groups at Strategic Positions
The strategy of molecular hybridization, which involves combining the quinazolinone core with other heterocyclic systems, has proven effective in creating novel compounds with enhanced biological profiles. nih.gov This approach aims to integrate the favorable properties of different pharmacophores into a single molecule.
Several studies have demonstrated the successful synthesis and biological evaluation of quinazoline derivatives fused or linked to other heterocycles like pyrimidine (B1678525), pyrazole (B372694), and thiazole. nih.govnih.gov For instance, derivatives of 6-bromo-quinazolin-4(3H)-one have been converted into corresponding pyrimidino and pyrazolo derivatives, which showed significant antimicrobial activity. ekb.eg In another study, the fusion of a pyrazole ring to the quinazoline core to form pyrazolo[1,5-c] quinazolin-2-one derivatives resulted in compounds with high cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The SAR analysis from this work indicated that the fused pyrazolo-quinazoline moiety was crucial for the observed growth inhibition. nih.gov
The introduction of bulky substituents has also been investigated. It has been proposed that bulky groups attached to certain positions, such as an acetamide (B32628) moiety or at the N-3 position, are necessary for biological activity and can help target the hinge binding region of kinases for more stable interactions. nih.govnih.gov
The table below presents examples of hybrid quinazoline-based heterocycles and their observed biological activities.
| Hybrid Heterocyclic System | Position of Introduction | Biological Activity | Reference |
| Pyrimidine/Pyrazole | Derived from C3 | Antimicrobial | ekb.eg |
| Pyrazolo[1,5-c]quinazolin-2-one | Fused System | Cytotoxic (Anticancer) | nih.gov |
| Thiazole | Hybridized with quinazolinone | Anticancer | nih.gov |
| Benzimidazole | Hybridized with quinazolinone | Cytotoxic (Anticancer) | nih.gov |
| Triazine | Hybridized with quinazolinone | Cytotoxic (Anticancer) | nih.gov |
Systematic Correlation between Electronic Density of Phenyl Substituents and Observed Activities
The electronic properties of substituents on the phenyl rings attached to the quinazoline scaffold play a significant role in determining biological activity. A systematic correlation often exists between the electron-donating or electron-withdrawing nature of these substituents and the observed potency of the compounds.
In the context of 4-anilinoquinazoline derivatives, the presence of electron-withdrawing groups (EWGs) on the aniline (B41778) ring at the meta or para position has been shown to increase activity. nih.gov This trend was confirmed in a study of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, where para-substitution of a phenyl moiety with various EWGs such as -Cl, -Br, and -F led to higher inhibitory activity against EGFR compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov
Conversely, for other classes of quinazoline derivatives, electron-releasing substituents have been found to be favorable. For instance, a quinazolin-4-one scaffold with an electron-releasing substituent at the 2-position was reported to be a requirement for a particular activity. nih.gov This highlights that the optimal electronic properties are highly dependent on the specific substitution position and the biological target.
The following table summarizes the observed effects of phenyl substituents with different electronic properties on the activity of quinazoline derivatives.
| Position of Phenyl Ring | Substituent Type | Effect on Activity | Target/Activity | Reference |
| C4 (Anilino) | Electron-Withdrawing (meta, para) | Increase | EGFR Inhibition | nih.gov |
| Phenyl at C4-substituent | Electron-Withdrawing (para) | Higher Inhibition | EGFR Inhibition | nih.gov |
| Phenyl at C4-substituent | Electron-Donating (para) | Lower Inhibition | EGFR Inhibition | nih.gov |
| C2 | Electron-Releasing | Required for Activity | BCRP Inhibition | nih.gov |
Computational Chemistry Approaches in the Study of 6 Bromo 2 Chloro 4 Phenylquinazoline and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometry, reactivity, and other electronic properties of molecules like 6-Bromo-2-chloro-4-phenylquinazoline.
The reactivity of halogenated compounds, particularly in cross-coupling reactions, is heavily influenced by the strength of the carbon-halogen (C-X) bonds. Bond Dissociation Energy (BDE) is a critical parameter for predicting which halogen is more likely to be displaced in a chemical reaction. DFT calculations are frequently employed to compute these energies.
For the this compound scaffold, the two key C-X bonds are the C2-Cl and C6-Br bonds. Computational studies on similar halo-heterocycles have established clear trends in BDEs. Generally, C-Cl bonds are stronger and thus have higher BDEs than C-Br bonds. This suggests that the C-Br bond at the 6-position is more labile and would be the more reactive site for transformations like Suzuki or Stille cross-coupling reactions.
A computational study on a related compound, 6-Bromo-4,8-dichloroquinazoline, calculated the BDE for the C-Br bond to be lower than that for the C-Cl bond, indicating higher reactivity at the bromine-substituted position. This principle is applicable to this compound, where the C-Br bond is expected to be cleaved more readily than the C-Cl bond.
| Bond | Position | Calculated BDE (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| C-Br | 6-position | ~83.0 | Higher |
| C-Cl | 2-position | >83.0 | Lower |
Data derived from computational analysis of a structurally similar bromo-chloro-quinazoline compound.
The electronic properties of the 4-phenylquinazoline (B11897094) scaffold can be finely tuned by substituents, creating systems with significant intramolecular charge transfer (ICT) characteristics. researchgate.netuni-regensburg.de Such compounds are often designed as "push-pull" systems, where electron-donating groups (donors) and electron-withdrawing groups (acceptors) are placed at different ends of a π-conjugated system.
In this compound, the halogen atoms act as electron-withdrawing groups, influencing the electron distribution across the molecule. DFT calculations, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding these ICT properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. scispace.com
Studies on substituted 4-phenylquinazolines show that the distribution of the HOMO and LUMO can be localized on different parts of the molecule. For instance, the HOMO might be polarized toward the quinazoline (B50416) core, while the LUMO is localized on an appended group, facilitating a charge transfer upon electronic excitation. acs.org For this compound, the electron-deficient nature of the quinazoline ring, enhanced by the two halogen atoms, would make it a strong acceptor, while the 4-phenyl group can act as a donor, leading to potential ICT character. uni-regensburg.de
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for rational drug design, helping to identify and optimize potential drug candidates.
The quinazoline scaffold is a well-known "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors. Docking studies have consistently shown that the quinazoline core typically binds within the ATP-binding pocket of protein kinases, acting as a scaffold that orients substituents to interact with specific regions of the active site.
A common binding mode involves the quinazoline ring system forming one or more hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The substituents at the 2, 4, and 6-positions then project into different sub-pockets, determining the ligand's potency and selectivity. The 4-phenyl group of this compound would likely occupy a hydrophobic pocket, while the halogens could form specific halogen bonds or other non-covalent interactions.
Kinases: A multitude of quinazoline-based compounds have been developed as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). Docking studies rationalize their inhibitory activity by revealing key interactions. For example, the N1 atom of the quinazoline ring often acts as a hydrogen bond acceptor with a backbone NH group in the hinge region (e.g., Met793 in EGFR). The 4-anilino group (similar to the 4-phenyl group) typically extends into a hydrophobic pocket near the gatekeeper residue. The 6-bromo substitution can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions within the active site.
Translocator Protein (TSPO): The 4-phenylquinazoline scaffold is also a high-affinity ligand for the Translocator Protein (TSPO), a biomarker of neuroinflammation. nih.govunipi.it Computational studies have been instrumental in developing these ligands. nih.gov Docking models suggest that the planar quinazoline ring fits into the hydrophobic binding pocket of TSPO, while the 4-phenyl group engages in π-π stacking interactions with aromatic residues like Trp143 and Tyr152. The substituents on the quinazoline ring can be modified to optimize affinity and pharmacokinetic properties. nih.govunina.it
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the conformational stability of the ligand and the stability of the ligand-protein complex.
MD simulations are frequently used to validate docking poses. A docked ligand-protein complex is subjected to a simulation in a solvated environment for a period typically ranging from nanoseconds to microseconds. The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions. A stable complex is generally characterized by a low and converging RMSD value over the course of the simulation, typically below 3 Å. nih.govpensoft.net
For halogenated quinazoline derivatives complexed with a protein target, MD simulations can confirm whether the key interactions predicted by docking (e.g., hydrogen bonds with the hinge region) are maintained over time. Analysis of the simulation can reveal the conformational flexibility of the ligand within the binding site and the dynamic nature of its interactions with surrounding amino acid residues. Studies on various quinazoline-protein complexes have shown stable RMSD values, confirming the stability of their binding modes. abap.co.inresearchgate.net
| System | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |
|---|---|---|---|
| Quinazoline Ligand (in binding site) | 100 | 1.2 - 2.0 | Stable |
| Protein Backbone (complexed) | 100 | 1.5 - 2.8 | Stable |
Data are representative values synthesized from typical results reported in molecular dynamics studies of quinazoline-protein complexes. abap.co.inresearchgate.netresearchgate.net
In Silico Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry serves as a powerful predictive tool in modern synthetic organic chemistry, offering profound insights into the reactivity and selectivity of complex molecules like this compound and its analogs. Through the application of quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to forecast the outcomes of novel transformations, thereby guiding experimental design and circumventing time-consuming trial-and-error approaches. These in silico methods are crucial for understanding the electronic structure and predicting the most probable sites for chemical reactions on a polysubstituted heterocyclic scaffold.
The this compound molecule presents multiple reactive sites for potential transformations, primarily the C-Cl bond at the 2-position, the C-Br bond at the 6-position, and the quinazoline ring system itself, which can be susceptible to nucleophilic or electrophilic attack. The prediction of selectivity in novel transformations hinges on identifying which of these sites is most reactive under a given set of conditions.
Predicting Nucleophilic Aromatic Substitution (SNAr)
One of the most common transformations for chloro-substituted aza-heterocycles is nucleophilic aromatic substitution (SNAr). Computational studies on analogous 2,4-dichloroquinazolines have provided a clear framework for predicting regioselectivity. DFT calculations reveal that the carbon atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. This heightened reactivity is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position and a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks this site.
While this compound lacks a chloro-substituent at the 4-position, the principles governing the reactivity of the 2-position remain applicable. The electron-withdrawing nature of the quinazoline nitrogen atoms renders the C2 and C4 positions electrophilic. In the absence of a leaving group at C4, the C2-chloro position becomes a primary target for nucleophiles. Computational models can precisely quantify the activation energy barriers for the substitution at this position with various nucleophiles (e.g., amines, alkoxides, thiolates), thus predicting the feasibility and relative rates of these reactions.
| Reactive Site | Calculated LUMO Coefficient (Arbitrary Units) | Predicted Activation Energy (kcal/mol) for Amination | Predicted Selectivity |
|---|---|---|---|
| C2 (C-Cl) | 0.38 | 15.2 | Major Site for SNAr |
| C6 (C-Br) | 0.15 | >30 | Unfavored for SNAr |
Predicting Selectivity in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. In a molecule with multiple halogen substituents like this compound, predicting the site of selective reaction is crucial. The selectivity in these reactions is generally governed by the relative energies of the C-X bond oxidative addition transition states to the metal catalyst (commonly palladium). Typically, the order of reactivity for halogens is I > Br > Cl.
For this compound, computational models would predict that palladium-catalyzed cross-coupling reactions will preferentially occur at the C-Br bond at the 6-position over the C-Cl bond at the 2-position. This is because the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. DFT calculations can quantify this difference in reactivity by computing the activation barriers for the oxidative addition at each site.
Experimental work on 6-bromo-2,4-dichloroquinazoline (B10380) has shown that cross-coupling can occur at both the C4 and C6 positions, indicating the competitive nature of these reactions. However, the inherent higher reactivity of the C-Br bond makes it the prime candidate for selective functionalization under carefully controlled conditions. By modeling the transition states for oxidative addition with different palladium-ligand complexes, it is possible to predict the optimal catalytic system to achieve high selectivity for either the C6 or C2 position. For instance, bulky electron-rich phosphine (B1218219) ligands might favor the less sterically hindered C6 position.
| Reactive Site | Bond Type | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| C6 | C-Br | Pd(PPh3)4 | 18.5 | 6-Aryl-2-chloro-4-phenylquinazoline |
| C2 | C-Cl | Pd(PPh3)4 | 25.1 | |
| C6 | C-Br | Pd(dtbpf)Cl2 | 17.9 | Selective C6-Arylation |
| C2 | C-Cl | Pd(dtbpf)Cl2 | 26.5 |
Predicting Electrophilic Aromatic Substitution
While less common for such electron-deficient systems, computational chemistry can also predict the outcomes of potential electrophilic aromatic substitution reactions on the phenyl ring or the benzene (B151609) part of the quinazoline core. By calculating the molecular electrostatic potential (MEP) and the Fukui functions, regions of the molecule that are most susceptible to electrophilic attack can be identified. For this compound, the 4-phenyl substituent would be the most likely site for electrophilic attack (e.g., nitration, halogenation), with the para and ortho positions being the most activated, depending on the electronic effects of the quinazoline moiety. The quinazoline ring itself is generally deactivated towards electrophilic substitution due to the presence of the electronegative nitrogen atoms.
Applications of 6 Bromo 2 Chloro 4 Phenylquinazoline and Its Derivatives in Advanced Research Fields
Role as a Synthetic Building Block for Complex Molecules
6-Bromo-2-chloro-4-phenylquinazoline is a highly valued reagent in organic synthesis, primarily due to the differential reactivity of its halogenated positions. The chlorine atom at the 2-position and the bromine atom at the 6-position serve as versatile handles for introducing a wide range of functional groups through various chemical reactions. This dual-halogenated structure allows for sequential and selective modifications, making it an ideal starting material for the construction of more elaborate molecular architectures.
The chloro group is particularly susceptible to nucleophilic substitution reactions, readily reacting with amines, alcohols, and thiols. This reactivity is frequently exploited to introduce side chains that are crucial for biological activity. For instance, amination of the 2-position is a common strategy in the synthesis of pharmacologically active compounds.
Furthermore, the bromo substituent on the quinazoline (B50416) core is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These powerful carbon-carbon bond-forming methods enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting derivatives. This strategic functionalization is key to fine-tuning the electronic and steric properties of the final molecules, which is often a critical step in optimizing their performance for specific applications in medicine or materials science.
Contribution to Medicinal Chemistry Research
The structural framework of this compound is a recurring motif in the design and synthesis of novel therapeutic agents. Its derivatives have been extensively investigated for their potential to interact with a variety of biological targets, leading to the development of promising candidates for treating a range of diseases, most notably cancer and neurological disorders.
The quinazoline scaffold is a well-established pharmacophore for the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer. Derivatives of this compound have been instrumental in the development of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).
Researchers have utilized 6-bromo-4-chloroquinazolines as substrates for amination with various aniline (B41778) derivatives to create a library of 4-anilino-6-bromoquinazolines. Subsequent modifications, such as Suzuki-Miyaura cross-coupling to replace the bromine atom, have led to the discovery of compounds with significant inhibitory effects against EGFR tyrosine kinase (EGFR-TK). Molecular docking studies have further illuminated the mechanism of action, suggesting that these compounds bind effectively to the ATP-binding site of the EGFR, thereby blocking its signaling function and inhibiting cancer cell proliferation.
The adenosine (B11128) A2A receptor (A2AR) has emerged as a significant therapeutic target for a variety of conditions, including neurodegenerative diseases and cancer. The development of selective A2AR antagonists is an active area of research, and this compound has been identified as a key intermediate in the synthesis of novel compounds with this activity.
In the quest for new A2AR antagonists, scientists have synthesized this compound as a precursor to more complex 2-aminoquinazoline (B112073) derivatives. These efforts are guided by structure-activity relationship (SAR) studies, which have shown that specific substitutions at the C2, C4, and C6 positions of the quinazoline ring are crucial for high binding affinity and antagonist activity at the A2AR. The versatility of the bromo and chloro substituents on the starting molecule allows for the systematic exploration of these chemical modifications.
A significant body of research has focused on the cytotoxic effects of this compound derivatives against various human cancer cell lines. These studies are fundamental to the early stages of anticancer drug discovery and have demonstrated the potential of this chemical scaffold to induce cell death in malignant cells.
Derivatives synthesized from 6-bromo-4-chloroquinazolines have shown notable antiproliferative activity against a panel of cancer cell lines, including:
MCF-7 (Human Breast Adenocarcinoma): Certain 4-anilino-6-bromoquinazoline derivatives have been evaluated for their in vitro cytotoxicity against MCF-7 cells.
HeLa (Human Cervical Adenocarcinoma): Studies have revealed that some 2-aryl-4-anilino-6-bromoquinazolines exhibit significant and selective cytotoxicity against HeLa cells.
A549 (Human Lung Carcinoma): The broader class of quinazoline derivatives has been widely tested against A549 cells, with many compounds showing potent growth inhibitory effects.
The table below summarizes representative findings from studies on the antiproliferative activity of compounds derived from the 6-bromoquinazoline (B49647) scaffold.
| Cell Line | Compound Type | Observed Effect |
| MCF-7 | 4-Anilino-6-bromoquinazolines | In vitro cytotoxicity |
| HeLa | 2-(4-chlorophenyl)-4-anilino-6-bromoquinazolines | Significant and selective cytotoxicity |
| A549 | Various quinazoline derivatives | Potent growth inhibition |
Beyond kinases and adenosine receptors, the adaptable structure of this compound has been leveraged to design ligands for other important biological targets.
Translocator Protein (TSPO): The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane and is implicated in a range of cellular processes. Its expression is often upregulated in cancer and neuroinflammatory conditions, making it a valuable diagnostic marker and therapeutic target. Researchers have successfully exploited the 4-phenylquinazoline (B11897094) scaffold, a core component of the subject compound, to develop high-affinity fluorescent probes for TSPO. mdpi.com These probes are instrumental in studying the protein's function and localization, with potential applications in medical imaging. mdpi.com
Kelch-like ECH-associated protein 1 (Keap1): The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Inhibiting the interaction between Keap1 and Nrf2 is a promising strategy for protecting cells from oxidative stress-related damage. While direct synthesis from this compound is not extensively documented, the broader quinazoline framework is being actively investigated for the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction. researchgate.net Molecular docking studies have shown that quinazoline derivatives can effectively occupy the Keap1 binding domain, suggesting a potential avenue for future drug development based on this scaffold. researchgate.net
Integration into Materials Science and Luminescent Material Development
While the primary focus of research on this compound has been in the biomedical field, the inherent photophysical properties of the quinazoline core have drawn attention from the materials science community. The quinazoline ring system is an electron-deficient aromatic structure, which makes it an excellent building block for creating "push-pull" chromophores—molecules with distinct electron-donating and electron-accepting regions.
This electronic characteristic is fundamental to the design of functional organic materials with applications in optoelectronics. researchgate.net Substituted quinazolines are being explored for their potential use in:
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of quinazoline derivatives with extended π-conjugated systems are of significant interest for creating materials for OLEDs. researchgate.net
Fluorescent Sensors: The sensitivity of the quinazoline core's fluorescence to its chemical environment has led to the development of colorimetric and luminescent pH sensors.
The presence of aryl and bromo substituents, as in this compound, is a known strategy for tuning the luminescent properties of organic molecules. These groups can influence the molecule's absorption and emission wavelengths, as well as its quantum yield. Although specific studies on the luminescent properties of this compound itself are not widely reported, its structure represents a foundational design that aligns with current strategies for developing novel luminescent materials. The synthetic versatility of this compound makes it a promising platform for creating a new generation of quinazoline-based materials with tailored photophysical properties for advanced applications. mdpi.comrsc.org
Development of Fluorescent Scaffolds and Probes
The unique photophysical properties of the 4-phenylquinazoline scaffold have led to its exploitation in the development of high-affinity fluorescent probes. researchgate.net Researchers have successfully synthesized derivatives that exhibit tunable fluorescence, making them valuable tools for biological imaging and sensing.
A notable example is the development of fluorescent probes based on the N4-phenylquinazoline-4,6-diamine scaffold. bohrium.comresearchgate.net Scientists discovered that this scaffold possesses "turn-on" fluorescence characteristics. bohrium.comresearchgate.net By systematically modifying the electronic density of the phenyl substituent, the photophysical properties of the initial molecule could be significantly improved. bohrium.comresearchgate.net For instance, the synthesis of N4-dichlorophenylquinazoline-4,6-diamine resulted in a potential fluorophore for various biological applications. bohrium.comresearchgate.net
To demonstrate the utility of this scaffold, a fluorescent sensor for formaldehyde (B43269) (FA) was designed by tailoring the amine group at the 6-position of N4-dichlorophenylquinazoline-4,6-diamine. bohrium.comresearchgate.net This probe successfully visualized FA levels in living HeLa cells, showcasing the potential of N4-phenylquinazoline-4,6-diamine derivatives as a versatile molecular scaffold for creating fluorescent sensors to investigate physiological and pathological processes. bohrium.comresearchgate.net
Furthermore, the 4-phenylquinazoline-2-carboxamide (B1254932) scaffold has been utilized to develop imaging tools. beilstein-journals.org By fluorescently labeling the scaffold at the amide nitrogen atom, researchers have identified probes with significant affinity for the translocator protein (TSPO), favorable spectroscopic properties, and improved residence time. researchgate.netbeilstein-journals.org Fluorescence microscopy results confirmed that these probes specifically label TSPO at the mitochondrial level in the U343 cell line. researchgate.net
Below is an interactive data table summarizing the key features of these fluorescent probes:
| Scaffold/Derivative | Key Feature | Application |
| N4-phenylquinazoline-4,6-diamine | Tunable "turn-on" fluorescence | Fluorescent probes for biological sensing |
| N4-dichlorophenylquinazoline-4,6-diamine | Improved photophysical properties | Potential fluorophore for various biological applications |
| Modified N4-dichlorophenylquinazoline-4,6-diamine | Formaldehyde sensing | Visualization of formaldehyde levels in live cells |
| 4-phenylquinazoline-2-carboxamide | High affinity for TSPO | Imaging of translocator protein at the mitochondrial level |
Exploration in Optoelectronic Device Components
The field of optoelectronics is increasingly looking towards organic molecules for the development of new materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Quinazoline derivatives, including those that can be synthesized from this compound, are promising candidates in this area due to their inherent electronic properties and structural versatility. rsc.org
Polyhalogenated quinazolines are considered important starting materials for the synthesis of polysubstituted fluorescent quinazolines with extended π-conjugated systems, which are crucial for electroluminescent properties. rsc.org The incorporation of functionalities such as benzimidazole, carbazole, triphenylene, or triphenylamine (B166846) fragments into the quinazoline scaffold is a key strategy for creating materials for OLEDs. rsc.org For instance, quinazoline-based compounds have been investigated as hosts for red phosphorescent OLEDs. mdpi.com
Research has also explored the use of quinazoline derivatives in white OLEDs. A quinazoline–carbazole compound, for example, has been employed in the fabrication of such devices. mdpi.com The design of these materials often involves creating donor-π-acceptor systems to tune their photophysical and electronic properties. rsc.org While specific research on the direct application of this compound in optoelectronic devices is not extensively documented, its nature as a di-halogenated quinazoline makes it an ideal precursor for synthesizing more complex, functionalized derivatives through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various aryl or heteroaryl groups that can enhance the electroluminescent properties of the final molecule, making it suitable for use in optoelectronic components. rsc.org
Catalytic Applications of Quinazoline-Derived Complexes
The utility of quinazoline derivatives extends into the realm of catalysis, where they can act as ligands that coordinate with metal centers to form catalytically active complexes. The nitrogen atoms within the quinazoline ring system are effective coordination sites for a variety of transition metals.
Quinazoline derivatives, particularly those with additional coordinating groups, can form stable metal chelates with a range of transition metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). mdpi.comresearchgate.netresearchgate.net For example, novel ligands based on quinazolin-4-one derivatives containing an 8-hydroxyquinoline (B1678124) moiety have been synthesized and used to prepare transition metal chelates. mdpi.comresearchgate.net These complexes have been characterized by various physicochemical methods, which have revealed details about their stoichiometry and geometry. mdpi.comresearchgate.net For instance, studies have proposed octahedral geometries for Co(II), Ni(II), and Mn(II) complexes, a distorted octahedral geometry for Cu(II) complexes, and a tetrahedral geometry for Zn(II) complexes. mdpi.comresearchgate.net
Below is an interactive data table summarizing the characteristics of some quinazoline-derived metal chelates:
| Ligand | Metal Ion | Proposed Geometry |
| Quinazolin-4-one with 8-hydroxyquinoline | Co(II) | Octahedral |
| Quinazolin-4-one with 8-hydroxyquinoline | Ni(II) | Octahedral |
| Quinazolin-4-one with 8-hydroxyquinoline | Mn(II) | Octahedral |
| Quinazolin-4-one with 8-hydroxyquinoline | Cu(II) | Distorted Octahedral |
| Quinazolin-4-one with 8-hydroxyquinoline | Zn(II) | Tetrahedral |
The design of ligands is a critical aspect of developing efficient organometallic catalysts. Quinazoline-based compounds serve as versatile platforms for designing ligands with specific electronic and steric properties to fine-tune the performance of a metal catalyst. rsc.org The synthesis of quinazoline derivatives is often achieved through metal-catalyzed reactions, highlighting the symbiotic relationship between quinazoline chemistry and organometallic catalysis. rsc.orgnih.gov
For instance, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing functionalized quinazolines. rsc.org In turn, these synthesized quinazolines can be used as ligands in other catalytic transformations. Air-stable palladium(II) complexes with general formula [Pd(L)(PPh₃)], where L represents 4-substituted methyl-2-pyrrolyl benzhydrazone (B1238758) ligands, have been synthesized and used as catalysts for the synthesis of substituted quinazolines via acceptorless dehydrogenative coupling of alcohols.
The ability to introduce a wide range of substituents onto the quinazoline scaffold allows for the creation of a diverse library of ligands. This diversity is crucial for optimizing catalytic activity and selectivity in various organic transformations. The development of new synthetic methods, often employing transition metal catalysis, continues to expand the scope of accessible quinazoline-based ligands for applications in organometallic catalysis.
Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation of 6 Bromo 2 Chloro 4 Phenylquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 6-Bromo-2-chloro-4-phenylquinazoline, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.
The ¹H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the quinazoline (B50416) ring system are generally more deshielded (appear at a higher chemical shift) than those on the phenyl substituent due to the electron-withdrawing effect of the heterocyclic nitrogen atoms.
The protons on the substituted quinazoline ring (H-5, H-7, and H-8) form a distinct three-spin system.
H-5: This proton is adjacent to the phenyl-substituted carbon and is expected to appear as a doublet, coupled to H-7.
H-7: This proton is coupled to both H-5 and H-8, and would likely appear as a doublet of doublets.
H-8: Located ortho to the bromine atom, this proton would likely be the most deshielded of the quinazoline protons and appear as a doublet, coupled to H-7.
The five protons of the C4-phenyl group would present as a more complex set of multiplets, typical for a monosubstituted benzene (B151609) ring, integrating to five protons. The ortho-protons (H-2' and H-6') may overlap, as would the meta- (H-3' and H-5') and para- (H-4') protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on established principles and data from analogous structures, as specific experimental data is not widely available in public literature.
Interactive Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-5 | ~ 7.8 - 8.0 | d (doublet) |
| H-7 | ~ 7.6 - 7.8 | dd (doublet of doublets) |
| H-8 | ~ 8.1 - 8.3 | d (doublet) |
| Phenyl Protons (H-2', H-3', H-4', H-5', H-6') | ~ 7.4 - 7.7 | m (multiplet) |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all 14 carbon atoms are chemically distinct, and thus 14 separate signals are expected. The chemical shifts are influenced by the electronegativity of nearby atoms (N, Cl, Br) and the aromatic system.
Quinazoline Carbons: The carbons directly bonded to nitrogen (C-2 and C-4) and chlorine (C-2) are significantly deshielded, appearing at the downfield end of the spectrum (typically >150 ppm). The carbon bearing the bromine atom (C-6) will also have a characteristic chemical shift.
Phenyl Carbons: The six carbons of the phenyl ring will appear in the typical aromatic region (120-140 ppm). The ipso-carbon (C-1'), attached to the quinazoline ring, will have a distinct shift from the ortho, meta, and para carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on established principles and data from analogous structures, as specific experimental data is not widely available in public literature.
Interactive Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (attached to Cl and N) | 155 - 165 |
| C-4 (attached to Phenyl and N) | 160 - 170 |
| C-6 (attached to Br) | 118 - 125 |
| Other Quinazoline Carbons | 120 - 150 |
| Phenyl Carbons | 125 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and heterocyclic structure, as well as the carbon-halogen bonds.
Key expected absorption bands include:
Aromatic C-H Stretch: A series of sharp bands just above 3000 cm⁻¹.
Aromatic C=C and C=N Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region, which are characteristic of the quinazoline and phenyl ring systems.
C-Cl Stretch: A strong absorption in the 850-550 cm⁻¹ region. The exact position can be influenced by the aromatic system.
C-Br Stretch: A strong absorption in the 690-515 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
Interactive Data Table
| Functional Group | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic Ring C=C Stretch | 1620 - 1580 |
| Quinazoline Ring C=N and C=C Stretch | 1580 - 1450 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) in this compound results in a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight of the compound. Based on the molecular formula C₁₄H₈BrClN₂, the monoisotopic mass is approximately 317.956 Da. uni.lu
Table 4: Predicted ESI-MS Adducts for this compound Data predicted by computational methods. uni.lu
Interactive Data Table
| Adduct | Predicted m/z |
| [M+H]⁺ | 318.963 |
| [M+Na]⁺ | 340.945 |
| [M-H]⁻ | 316.949 |
| [M+NH₄]⁺ | 335.990 |
GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The electron ionization (EI) source used in most GC/MS systems is a high-energy method that causes extensive fragmentation of the molecule, providing a unique "fingerprint" that aids in structural elucidation.
Molecular Ion Peak: The molecular ion (M⁺•) peak will appear as a cluster of peaks due to the isotopes of chlorine and bromine. The most abundant peak in the cluster will be for the ion containing ⁷⁹Br and ³⁵Cl. The cluster will show peaks at M, M+2, and M+4, with a complex intensity ratio determined by the combined probabilities of the isotopes. The approximate ratio for the M : M+2 : M+4 peaks would be 3:4:1.
Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen radical.
[M-Cl]⁺: Loss of a chlorine radical (35 or 37 Da) would result in a fragment ion around m/z 283/285, which would still show the characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺: Loss of a bromine radical (79 or 81 Da) would lead to a fragment ion around m/z 239/241, which would retain the 3:1 isotopic pattern for chlorine.
Other fragments could arise from the loss of the phenyl group or cleavage of the quinazoline ring.
Table 5: Predicted Molecular Ion Isotopic Distribution and Key Fragments in GC/MS
Interactive Data Table
| Ion | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺• | 318 | Molecular ion (C₁₄H₈⁷⁹Br³⁵ClN₂⁺) |
| [M+2]⁺• | 320 | Molecular ion containing ⁸¹Br or ³⁷Cl |
| [M+4]⁺• | 322 | Molecular ion containing ⁸¹Br and ³⁷Cl |
| [M-Cl]⁺ | 283 | Loss of chlorine radical |
| [M-Br]⁺ | 239 | Loss of bromine radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic absorption properties of this compound. The molecule's aromatic and heterocyclic ring systems contain π-electrons that can be excited to higher energy orbitals by absorbing light in the UV-Vis range. The resulting spectrum provides valuable information about the electronic transitions within the molecule.
The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π→π* and n→π* transitions. The fused benzene and pyrimidine (B1678525) rings, along with the phenyl substituent, create an extended conjugated system that influences the position and intensity of these absorption bands. Generally, quinazoline derivatives exhibit complex absorption spectra with multiple bands. For instance, various 2-aryl and polycarbo-substituted quinazolines show long-wavelength absorption bands in the range of 360–402 nm. nih.govmdpi.commdpi.com The introduction of substituents like bromine and chlorine can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on their electronic effects. The solvent polarity can also influence the spectra; polar solvents may cause shifts in the absorption bands, indicating changes in the dipole moment of the molecule upon electronic excitation. mdpi.com
Detailed research on related push-pull quinazoline structures demonstrates that the specific substitution pattern significantly alters the electronic properties and, consequently, the absorption spectra. mdpi.com For this compound, the primary absorption bands are likely associated with the electronic transitions within the quinazoline core, modulated by the phenyl group at the 4-position and the halogen atoms.
| Compound Type | Typical λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 3-Aryl- beilstein-journals.orgrsc.orgnih.govtriazolo[4,3-c]quinazolines | 360–381 | Toluene | nih.gov |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | 365–402 | Toluene | mdpi.com |
| 2,4-bis(4-methoxyphenyl)–substituted quinazoline | ~355 | CH2Cl2 | mdpi.com |
Emission Spectroscopy for Photophysical Property Characterization
Emission spectroscopy, particularly fluorescence spectroscopy, is employed to characterize the photophysical properties of this compound upon excitation with UV light. Many quinazoline derivatives are known to be fluorescent, and their emission characteristics are highly sensitive to their molecular structure and environment. rsc.org The donor-acceptor design is a classic method for synthesizing new fluorescent molecules, and quinazoline can serve as an effective electron-withdrawing fragment. mdpi.comrsc.orgrsc.org
The fluorescence of quinazoline derivatives can span a wide spectral range, from blue to red, depending on the nature and position of substituents. rsc.org For this compound, the presence of the phenyl group can enhance fluorescence, while the heavy bromine and chlorine atoms may lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The photoluminescence quantum yield (QY) is a critical parameter determined by this technique, quantifying the efficiency of the emission process. For some quinazoline-based fluorophores, QYs can be as high as 80-89%. mdpi.comrsc.org The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the structural and electronic changes between the ground and excited states. rsc.org Studies on related compounds have shown that solvent polarity can significantly affect emission wavelengths, often resulting in a red-shift in more polar solvents. mdpi.com
| Compound Structure | Emission λmax (nm) | Quantum Yield (QY) | Stokes Shift (nm) | Solvent | Reference |
|---|---|---|---|---|---|
| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-morpholinyl)quinazoline | 450 | 87.59% | 85 | Cyclohexane | rsc.org |
| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | - | up to 89% | - | Toluene | mdpi.com |
| 2,4-bis(4-methoxyphenyl)–substituted quinazoline | 438 | - | - | Toluene | mdpi.com |
| 2,4-bis(4-methoxyphenyl)–substituted quinazoline | 455 | - | - | DMF | mdpi.com |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H10Cl2N2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.2030 (3) |
| b (Å) | 14.3203 (5) |
| c (Å) | 11.8477 (4) |
| β (°) | 105.016 (4) |
| Volume (Å3) | 1344.22 (9) |
| Z (molecules per unit cell) | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized sample of this compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, bromine, and chlorine) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₄H₈BrClN₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula.
The theoretical composition is calculated using the molecular formula and the atomic masses of each element. For this compound, the molecular weight is 319.59 g/mol . This verification is a standard and essential step in the characterization of any newly synthesized compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 52.62% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.52% |
| Bromine | Br | 79.904 | 1 | 79.904 | 25.00% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.09% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.77% |
| Total | 319.59 | 100.00% |
Chromatographic Methods (e.g., TLC) for Reaction Monitoring and Purification
Chromatographic methods are indispensable tools in the synthesis and purification of this compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. nih.govnih.gov By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it in an appropriate mobile phase, it is possible to separate the starting materials, intermediates, and the final product. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The relative positions of the spots, identified by their retention factor (Rf) values, indicate the extent of the reaction.
Once TLC indicates that the reaction is complete, column chromatography is commonly employed for the purification of the crude product. nih.gov This technique works on the same principles as TLC but on a larger scale, allowing for the isolation of the desired compound in high purity. The choice of the solvent system (eluent) is critical for achieving good separation and is often optimized using TLC. For the purification of quinazolinone derivatives, solvent systems such as chloroform-methanol or cyclohexane-ethyl acetate (B1210297) mixtures have been effectively used. nih.govresearchgate.net
| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |
|---|---|---|---|---|
| TLC | Silica Gel G | Cyclohexane: Ethyl Acetate (2:1) | Purity check | researchgate.net |
| Column Chromatography | Silica Gel | CHCl3-MeOH (49:1) | Purification | nih.gov |
| Column Chromatography | Silica Gel | Chloroform / Chloroform-Methanol gradient | Product separation | nih.gov |
Future Research Directions and Perspectives
Development of Novel and More Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 6-Bromo-2-chloro-4-phenylquinazoline and its derivatives. Traditional multi-step syntheses often involve harsh conditions and generate significant waste. The principles of green chemistry offer a roadmap for improvement. magnusconferences.com
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. rroij.com
Green Solvents and Catalysts: Replacing hazardous volatile organic solvents with alternatives like deep eutectic solvents (DES) is a promising avenue. tandfonline.com Furthermore, developing metal-free catalytic systems, perhaps utilizing organocatalysts like salicylic (B10762653) acid or molecular iodine, can reduce cost and toxicity associated with transition metals. mdpi.comnih.gov
Automated Nanoscale Synthesis: High-throughput synthesis on a nanoscale can accelerate the exploration of chemical diversity while minimizing the consumption of reagents and solvents, representing a transformative approach to sustainable chemistry. rsc.org
Table 1: Comparison of Synthetic Methodologies for Quinazolines
| Method | Advantages | Disadvantages | Future Outlook |
| Conventional Heating | Well-established protocols | Long reaction times, high energy use, often uses hazardous solvents | Phasing out in favor of greener alternatives |
| Microwave-Assisted | Rapid reactions, improved yields | Specialized equipment required | Increased adoption for rapid library synthesis |
| Metal-Free Catalysis | Reduced toxicity and cost, easier purification | May have a narrower substrate scope than metal catalysts | Development of more versatile and robust organocatalysts |
| One-Pot Synthesis | High atom economy, reduced waste and time | Complex optimization required | Integration with other green techniques like flow chemistry |
Exploration of New Reactivity Modes and Selective Functionalization
The presence of two different halogen atoms (bromine at C6 and chlorine at C2) on the quinazoline (B50416) core is a key feature of this compound. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions presents a significant opportunity for selective and sequential functionalization. mdpi.com
Future research should systematically explore:
Selective Cross-Coupling: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed reactions. mdpi.com This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions at the C6 position, leaving the C2-chloro group intact for subsequent modification. This stepwise approach enables the controlled construction of complex, polysubstituted quinazolines.
C-H Functionalization: Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. bohrium.comnih.gov Research into the regioselective C-H arylation, amination, or annulation of the quinazoline core, particularly on the phenyl ring or at available positions on the benzo portion of the scaffold, could yield novel derivatives that are otherwise difficult to access. bohrium.com
Novel Reaction Conditions: Employing flow chemistry, photochemistry, or electrochemistry could unlock new reactivity pathways and provide more precise control over selective functionalization reactions. chim.it
Expansion of SAR Studies to Uncharted Structural Modifications
While many quinazoline derivatives have been studied, particularly as anticancer agents, the specific structure-activity relationships (SAR) for derivatives of this compound are not fully mapped. rroij.comnih.govmdpi.com The compound serves as an ideal template for generating diverse libraries to probe interactions with biological targets.
Future SAR studies should focus on previously unexplored modifications:
Modification of the 4-Phenyl Ring: Systematic substitution on the 4-phenyl group with various electron-donating and electron-withdrawing groups can significantly impact biological activity by altering the molecule's electronic properties and steric profile.
Derivatization at C2 and C6: Moving beyond simple cross-coupling, the introduction of diverse functional groups at the C2 and C6 positions is crucial. For example, replacing the halogens with various amines, ethers, thioethers, or complex heterocyclic moieties could lead to enhanced potency or selectivity for targets like kinases or receptors. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions.
Table 2: Potential Sites for Structural Modification and SAR Exploration
| Position | Current Functionality | Proposed Modifications | Potential Impact |
| C2 | Chloro | Amines, Alkoxy groups, Heterocycles, Alkynes | Modulate target binding, solubility, and metabolic stability |
| C6 | Bromo | Aryl/Heteroaryl groups, Amines, Amides | Influence potency, selectivity, and pharmacokinetic properties |
| 4-Phenyl | Unsubstituted Phenyl | Substituted Phenyls (e.g., -F, -Cl, -OCH3, -NO2), other Aryl rings | Fine-tune electronic properties and steric interactions with target |
| N1/N3 | Ring Nitrogens | Not directly substitutable without altering aromaticity, but influence electronic environment | Key for hydrogen bonding in many biological targets |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating drug discovery and materials design. researchgate.net For this compound, in silico methods can guide the synthesis of new derivatives with a higher probability of success.
Future computational efforts should include:
3D-QSAR and Pharmacophore Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of unsynthesized compounds, helping to prioritize synthetic efforts. frontiersin.orgmdpi.com These models identify key structural features required for activity.
Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of derivatives within the active site of biological targets, such as the Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these binding poses over time, providing deeper insight into ligand-receptor interactions. frontiersin.org
ADME/Tox Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties using computational tools like Volsurf can help eliminate compounds with unfavorable profiles before committing resources to their synthesis. elsevierpure.com
Discovery of Unforeseen Applications in Emerging Technologies
Beyond its well-documented potential in medicinal chemistry, the quinazoline scaffold possesses electronic and photophysical properties that make it attractive for applications in materials science. benthamdirect.comresearchgate.net The π-extended conjugated system of this compound is a promising starting point for developing novel functional materials.
Future research should explore applications in:
Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have been successfully used as emitters, hosts, and materials exhibiting thermally activated delayed fluorescence (TADF) in OLEDs. benthamdirect.combeilstein-journals.orgurfu.ru By strategically modifying the this compound core with donor and acceptor moieties, new materials with tunable emission colors and high quantum yields could be developed. rsc.orgresearchgate.net
Fluorescent Probes and Sensors: The inherent fluorescence of some quinazoline derivatives can be exploited to create chemical sensors or biological probes. nih.gov For instance, derivatives could be designed to exhibit changes in fluorescence upon binding to specific metal ions, anions, or biomolecules, making them useful for environmental monitoring or cellular imaging. nih.gov
Organic Electronics: The rigid, planar structure of the quinazoline core is conducive to molecular packing, a key property for charge transport in organic semiconductors. Further functionalization could lead to new materials for organic field-effect transistors (OFETs) or photovoltaics. benthamdirect.com
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-chloro-4-phenylquinazoline, and how can reaction efficiency be improved?
A common method involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with halogenating agents (e.g., phosphorus oxychloride) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Reaction efficiency can be enhanced by optimizing stoichiometry, solvent polarity, and temperature gradients. Thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) ensures homogeneity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What storage conditions are critical for maintaining the stability of this compound?
Store at 2–8°C in a dark, inert atmosphere (e.g., argon) to prevent hydrolysis or photodegradation. Use amber vials to minimize light exposure .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?
Employ factorial design to test variables:
- Factors : Reaction time (3–6 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:3).
- Responses : Yield, purity (HPLC), and byproduct formation. Statistical analysis (e.g., ANOVA) identifies significant parameters and interactions, reducing trial-and-error experimentation .
Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?
- Replicate experiments : Ensure consistency in substrate purity and moisture levels.
- Control for trace metals : Use chelating agents to eliminate interference from residual catalysts.
- Multivariate analysis : Apply principal component analysis (PCA) to decouple confounding variables (e.g., solvent polarity vs. ligand steric effects) .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies (e.g., Fukui indices for electrophilic sites).
- Machine learning : Train models on existing quinazoline reaction datasets to forecast regioselectivity under varying conditions.
- Reaction path search : Combine computational predictions with experimental validation via in situ IR monitoring .
Q. What strategies mitigate halogen exchange side reactions during functionalization?
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites.
- Low-temperature conditions : Perform reactions at –20°C to suppress undesired bromine/chlorine scrambling.
- Catalyst screening : Test palladium/copper systems for selective C–C bond formation without halogen displacement .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
